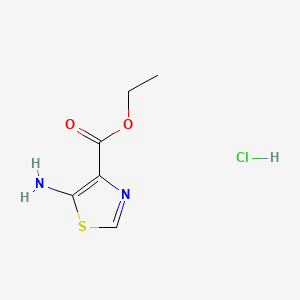

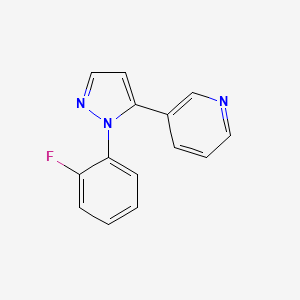

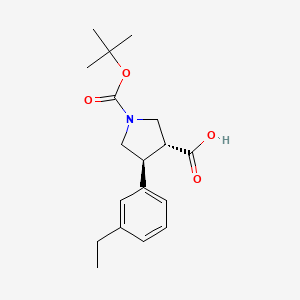

![molecular formula C7H10BrN3O B581449 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol CAS No. 1216024-64-4](/img/structure/B581449.png)

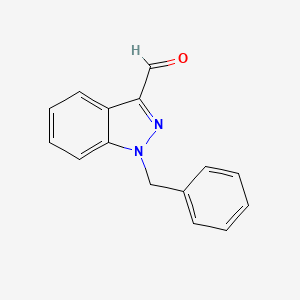

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C7H10BrN3O . It has a molecular weight of 233.06 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol” is 1S/C7H9BrN2O2/c8-5-3-6(9)7(10-4-5)12-2-1-11/h3-4,11H,1-2,9H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Chemical Behavior

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol and its derivatives serve as important intermediates in the synthesis of various chemical compounds. For instance, the thermal decomposition of bromo-methyl-triazolopyridine at specific conditions yields pyridylcarbene intermediates, which further stabilize into various pyridine derivatives, including 1-(6-bromopyridin-2-yl)ethanol, indicating the chemical versatility of such compounds in synthetic chemistry Abarca, B., Ballesteros, R., & Blanco, F. (2006). Additionally, the resolution of similar bromo-ethanol compounds through lipase-catalyzed reactions has been explored for the synthesis of new adrenergic agents, showcasing their potential in medicinal chemistry Conde, S., Fierros, M., Rodríguez-Franco, M. I., & Puig, C. (1998).

Catalysis and Organic Transformations

Copper-catalyzed direct amination of haloarenes using sodium azide demonstrates the utility of related compounds in facilitating organic transformations, leading to the synthesis of aromatic amines in good yields Zhao, H., Fu, H., & Qiao, R. (2010). Similarly, palladium-catalyzed selective amination of polyhalopyridines showcases the application of these compounds in achieving high chemoselectivity in organic synthesis Ji, J., Li, T., & Bunnelle, W. (2003).

Ligand Synthesis and Metal Complexation

The synthesis of Schiff base ligands from unsymmetrical tripodal amines, including derivatives of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol, illustrates their role in forming Cu(II) complexes. This application highlights the potential of such compounds in coordination chemistry and the development of metal-organic frameworks Keypour, H., Shayesteh, M., Salehzadeh, S., Dhers, S., Maleki, F., Ünver, H., & Dilek, N. (2015).

Electrocatalysis and CO2 Utilization

In electrochemistry, the electrocatalytic carboxylation of similar bromopyridines with CO2 in ionic liquids presents an innovative approach to synthesizing aminonicotinic acids, which are valuable in pharmaceutical chemistry Feng, Q., Huang, K., Liu, S., & Wang, X. (2010). This method offers a sustainable alternative for utilizing CO2 in chemical synthesis.

Biochemical Interactions and Docking Studies

Complexation studies of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its interaction with CuII and CdII ions, alongside docking studies with biomolecules, explore the biochemical applications of these compounds. Such studies are crucial for understanding the molecular basis of ligand-receptor interactions in drug design and development Mardani, Z., Hakimi, M., Moeini, K., & Mohr, F. (2019).

Propriétés

IUPAC Name |

2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJLZKYAGXQKLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)NCCO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.